- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification, Catalysis Science & Technology, 2023, 13(12), 3545-3550

Cas no 98-06-6 (tert-Butylbenzene)

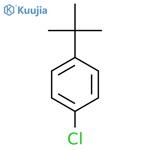

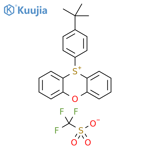

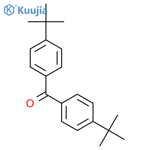

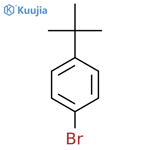

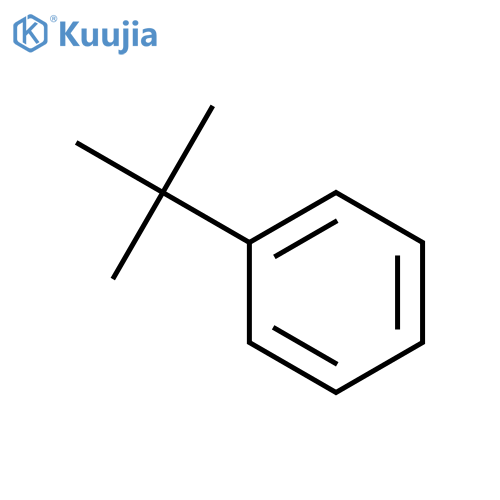

tert-Butylbenzene structure

商品名:tert-Butylbenzene

tert-Butylbenzene 化学的及び物理的性質

名前と識別子

-

- tert-Butylbenzene

- (1,1-Dimethylethyl)benzene

- 2-Methyl-2-phenylpropane

- Butylbenzene

- Benzene,tert-butyl

- Dimethylethylbenzene

- Phenyltrimethylmethane

- Pseudobutylbenzene

- T-BUTYLBENZENE

- Trimethylphenylmethane

- Benzene, tert-butyl- (8CI)

- NSC 6557

-

- MDL: MFCD00008816

- インチ: 1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3

- InChIKey: YTZKOQUCBOVLHL-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC=CC=C1

- BRN: 1421537

計算された属性

- せいみつぶんしりょう: 134.11000

- どういたいしつりょう: 134.10955

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 91.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色透明液体。

- 密度みつど: 0.867 g/mL at 25 °C(lit.)

- ゆうかいてん: −58 °C (lit.)

- ふってん: 168°C

- フラッシュポイント: 華氏温度:93.2°f

摂氏度:34°c - 屈折率: n20/D 1.492(lit.)

- ようかいど: 29.5mg/l

- すいようせい: 0.03 g/L (20 ºC)

- あんていせい: Stable. Flammable. Incompatible with oxidizing agents, combustible material.

- PSA: 0.00000

- LogP: 2.98410

- FEMA: 2493

- じょうきあつ: 4.79 mmHg ( 37.7 °C)

- マーカー: 1551

- ようかいせい: 水に溶けず、ベンゼン、アセトンと混和でき、エタノール、エーテルなどの有機溶媒に溶けやすい。

tert-Butylbenzene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN 2709 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36-51/53

- セキュリティの説明: S23-S24/25

- RTECS番号:CY9120000

-

危険物標識:

- 危険レベル:3

- 包装グループ:III

- TSCA:Yes

- 爆発限界値(explosive limit):0.8-5.6%(V)

- リスク用語:R10; R20; R38

- ちょぞうじょうけん:かねんりょういき

- セキュリティ用語:3

- 包装等級:III

tert-Butylbenzene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902199090概要:

290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

tert-Butylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | STR09192-500G |

(tert-Butyl)benzene |

98-06-6 | >95% | 500g |

£52.00 | 2025-02-09 | |

| Key Organics Ltd | STR09192-1MG |

(tert-Butyl)benzene |

98-06-6 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40010-100ml |

Tert-Butylbenzene |

98-06-6 | 98% | 100ml |

¥48.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019970-500ml |

tert-Butylbenzene |

98-06-6 | 99% | 500ml |

¥166 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B128162-1ml |

tert-Butylbenzene |

98-06-6 | 2000ug/ml in Purge and Trap Methanol | 1ml |

¥472.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0715-25ml |

tert-Butylbenzene |

98-06-6 | 98.0%(GC) | 25ml |

¥115.0 | 2022-05-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12378-250ml |

tert-Butylbenzene, 99% |

98-06-6 | 99% | 250ml |

¥412.00 | 2023-04-13 | |

| Apollo Scientific | OR10947-100g |

(tert-Butyl)benzene |

98-06-6 | 99% | 100g |

£34.00 | 2025-02-19 | |

| Key Organics Ltd | STR09192-10MG |

(tert-Butyl)benzene |

98-06-6 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-20500-100.0g |

tert-butylbenzene |

98-06-6 | 95% | 100g |

$67.0 | 2023-05-03 |

tert-Butylbenzene 合成方法

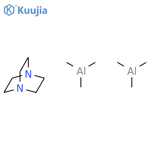

合成方法 1

合成方法 2

はんのうじょうけん

1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C

1.2R:H2O, cooled

1.2R:H2O, cooled

リファレンス

- Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions, Journal of Molecular Structure, 2022, 1266, 133523

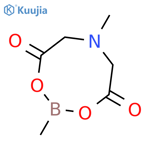

合成方法 3

はんのうじょうけん

1.1R:EtN(Pr-i)2, C:2034190-81-1, S:MeCN, 12 h, 35°C

リファレンス

- Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6, Organic Letters, 2023, 25(5), 816-820

合成方法 4

はんのうじょうけん

1.1S:DMSO, 20 h, rt

リファレンス

- A general arene C-H functionalization strategy via electron donor-acceptor complex photoactivation, Nature Chemistry, 2023, 15(1), 43-52

合成方法 5

はんのうじょうけん

1.1R:Bu4NCl, C:Pd(dba)2, C:2848647-34-5, S:AcNMe2, 48 h, 35°C

1.2R:NaHCO3, S:H2O

2.1C:2848647-35-6, C:42196-31-6, S:AcNMe2, 36 h, 60°C

2.2R:NaHCO3, S:H2O

1.2R:NaHCO3, S:H2O

2.1C:2848647-35-6, C:42196-31-6, S:AcNMe2, 36 h, 60°C

2.2R:NaHCO3, S:H2O

リファレンス

- Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

合成方法 6

はんのうじょうけん

1.1R:(t-Bu-O)2, C:1403671-86-2, S:PhMe, 5 min, rt

2.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt

2.2R:O2, rt

3.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt

3.2R:O2, rt

2.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt

2.2R:O2, rt

3.1R:(t-Bu-O)2, C:1403671-86-2, rt → -40°C; -40°C → rt; 2 min, rt; rt → 100°C; 16 h, 100°C; 100°C → rt

3.2R:O2, rt

リファレンス

- Copper-Catalyzed C(sp3)-H Methylation via Radical Relay, ACS Catalysis, 2022, 12(19), 11854-11859

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

1.1C:492-22-8, C:Co diacetylacetonate, C:72914-19-3, S:MeCN, 5 h, 28°C

リファレンス

- Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis, Chemical Communications (Cambridge, 2023, 59(55), 8592-8595

合成方法 10

はんのうじょうけん

1.1R:HCO2- •Na+, C:1846598-27-3, C:1569-69-3, S:DMSO, 20 h, rt

1.2R:H2O, rt

1.2R:H2O, rt

リファレンス

- Non-innocent Radical Ion Intermediates in Photoredox Catalysis: Parallel Reduction Modes Enable Coupling of Diverse Aryl Chlorides, Journal of the American Chemical Society, 2021, 143(29), 10882-10889

合成方法 11

はんのうじょうけん

1.1C:12069-32-8, S:t-BuOMe, 24 h, reflux

リファレンス

- The use of boron carbide powder as an efficient green catalyst for Friedel-Crafts chemistry, Organic Communications, 2021, 14(2), 157-162

合成方法 12

はんのうじょうけん

1.1R:TMBAC, S:MeCN, 3 h, rt

リファレンス

- Electroreduction Enables Regioselective 1,2-Diarylation of Alkenes with Two Electrophiles, Angewandte Chemie, 2023, 62(17), e202219166

合成方法 13

合成方法 14

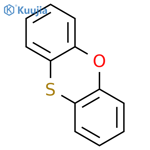

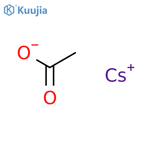

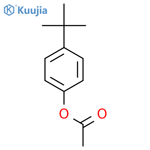

tert-Butylbenzene Raw materials

- 1-Bromo-4-tert-butylbenzene

- 4-Tert-Butylbenzaldehyde

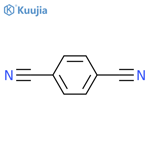

- 1,4-Dicyanobenzene

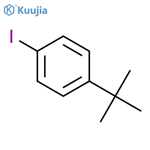

- 1-tert-Butyl-4-iodobenzene

- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex

- 1-Chloro-4-(1,1-dimethylethyl)benzene

- Cesium acetate

- 4-Tert-Butylcatechol

- Methylboronic acid MIDA ester

- Phenoxathiinium, 10-[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1)

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 13-(1,1-dimethylethyl)-5,6,7,15,16-pentamethyl-

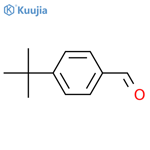

tert-Butylbenzene Preparation Products

- 4,4'-Di-tert-butylbenzophenone (15796-82-4)

- 4-(tert-Butyl)phenyl acetate (3056-64-2)

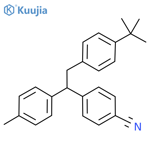

- Benzonitrile, 4-[2-[4-(1,1-dimethylethyl)phenyl]-1-(4-methylphenyl)ethyl]- (2919755-76-1)

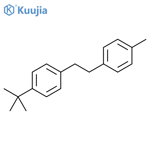

- Benzene, 1-(1,1-dimethylethyl)-4-[2-(4-methylphenyl)ethyl]- (2227355-48-6)

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- (206877-37-4)

- phenoxathiine (262-20-4)

- tert-Butylbenzene (98-06-6)

tert-Butylbenzene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:98-06-6)tert-Butylbenzene

注文番号:LE4044

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:45

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:98-06-6)tert-Butylbenzene

注文番号:LE16182

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:13

価格 ($):discuss personally

tert-Butylbenzene 関連文献

-

Andrey V. Shernyukov,Alexander M. Genaev,George E. Salnikov,Vyacheslav G. Shubin,Henry S. Rzepa Org. Biomol. Chem. 2019 17 3781

-

Challuri Vijay Kumar,Lydia Cabau,Emmanuel N. Koukaras,Ganesh D. Sharma,Emilio Palomares Nanoscale 2015 7 179

-

H. Salmi,X. Allonas,C. Ley,A. Defoin,A. Ak Polym. Chem. 2014 5 6577

-

Chia-Kai Tseng,Chi-Rung Lee,Mei-Chun Tseng,Chien-Chung Han,Shin-Guang Shyu Dalton Trans. 2014 43 7020

-

Alexandre Simula,Miren Aguirre,Nicholas Ballard,Antonio Veloso,José R. Leiza,Steven van Es,José M. Asua Polym. Chem. 2017 8 1728

98-06-6 (tert-Butylbenzene) 関連製品

- 98-73-7(4-Tert-Butylbenzoic acid)

- 6627-89-0(Tert-Butyl phenyl carbonate)

- 1014-60-4(1,3-Di-tert-butylbenzene)

- 1012-72-2(1,4-Di-tert-butylbenzene)

- 3905-64-4(2,6-Di-tert-butylnaphthalene)

- 630-76-2(Tetraphenylmethane)

- 10275-58-8(2,7-Di-tert-butylnaphthalene)

- 15181-11-0(3,5-Di-tert-butyltoluene)

- 1460-02-2(1,3,5-Tri-tert-butylbenzene)

- 717-74-8(1,3,5-Triisopropylbenzene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:98-06-6)tert-Butylbenzene

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:98-06-6)叔丁基苯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ